molecular formula C15H20N2O7 B12271958 (R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate

(R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate

Cat. No.: B12271958
M. Wt: 340.33 g/mol
InChI Key: OVZAUNRMEKJNIZ-UTONKHPSSA-N
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Description

®-2-N-Cbz-aminomethylmorpholine oxalate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, an aminomethyl group, and a benzyloxycarbonyl (Cbz) protecting group. The oxalate salt form enhances its stability and solubility, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-N-Cbz-aminomethylmorpholine oxalate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where formaldehyde and a reducing agent such as sodium cyanoborohydride are used.

    Protection with Benzyloxycarbonyl Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base like triethylamine.

    Formation of the Oxalate Salt: The final step involves the reaction of the protected aminomethylmorpholine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of ®-2-N-Cbz-aminomethylmorpholine oxalate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-N-Cbz-aminomethylmorpholine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of deprotected aminomethylmorpholine.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

®-2-N-Cbz-aminomethylmorpholine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-N-Cbz-aminomethylmorpholine oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-N-Cbz-aminomethylmorpholine oxalate: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Cbz-aminomethylmorpholine: Lacks the oxalate salt form, resulting in different solubility and stability characteristics.

    2-N-Cbz-aminomethylmorpholine hydrochloride: Another salt form with distinct physicochemical properties.

Uniqueness

®-2-N-Cbz-aminomethylmorpholine oxalate is unique due to its specific stereochemistry and the presence of the oxalate salt, which enhances its stability and solubility. These properties make it particularly valuable in applications requiring high purity and stability.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

benzyl N-[[(2R)-morpholin-2-yl]methyl]carbamate;oxalic acid

InChI

InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m1./s1

InChI Key

OVZAUNRMEKJNIZ-UTONKHPSSA-N

Isomeric SMILES

C1CO[C@H](CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O

Canonical SMILES

C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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